molecular formula C10H13N B3280249 N-Methyl-2-(prop-1-en-2-yl)aniline CAS No. 7117-17-1

N-Methyl-2-(prop-1-en-2-yl)aniline

Cat. No. B3280249
CAS RN: 7117-17-1
M. Wt: 147.22 g/mol
InChI Key: KLHTWTRIUFQLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Scientific Research Applications

Molecular Interactions and Dielectric Parameters

  • Study of Molecular Interactions : Krishna and Mohan (2012) explored the molecular interactions in polar binary mixtures of N-methyl aniline and alcohols. They conducted dielectric permittivity measurements and analyzed the dipole moment, excess dipole moment, and excess Helmholtz energy. Their study provides insights into the molecular behavior of N-methyl aniline in different solvent environments (Krishna & Mohan, 2012).

Luminescence and Electroluminescence Application

  • Highly Luminescent Platinum Complexes : Vezzu et al. (2010) investigated the luminescent properties of tetradentate bis-cyclometalated platinum complexes involving derivatives of N-methyl aniline. These complexes demonstrated potential applications in organic light-emitting diodes (OLEDs), highlighting the role of N-methyl aniline derivatives in advanced electronic materials (Vezzu et al., 2010).

Catalytic Reactions and Synthesis Processes

  • Palladium-Catalyzed Amination : Petrushkina et al. (2005) described the palladium-catalyzed amination of isoprene with aniline to produce N-(3-methylbut-2-en-1-yl)aniline. This study showcases a synthetic application of N-methyl aniline derivatives in producing specific compounds with high selectivity and yield (Petrushkina et al., 2005).

Photophysical Properties and Light-Induced Reactions

  • Visible-Light-Induced Oxidative Formylation : Ji et al. (2017) conducted a study on the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using visible light and molecular oxygen, demonstrating the photochemical capabilities of N-methyl aniline derivatives (Ji et al., 2017).

Electronic and Polymer Applications

  • Polymerization of New Aniline Derivatives : Mustafin et al. (2021) focused on modifying aniline monomers, including derivatives of N-methyl aniline, for polymer synthesis. They evaluated the resulting polymers for use as sensors, emphasizing the material science applications of N-methyl aniline derivatives (Mustafin et al., 2021).

Safety and Hazards

It is essential to handle NMPAA with care due to its potential health hazards. Refer to safety precautions and MSDS information .

properties

IUPAC Name

N-methyl-2-prop-1-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-7,11H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHTWTRIUFQLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(prop-1-en-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-(prop-1-en-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
N-Methyl-2-(prop-1-en-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
N-Methyl-2-(prop-1-en-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
N-Methyl-2-(prop-1-en-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
N-Methyl-2-(prop-1-en-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.